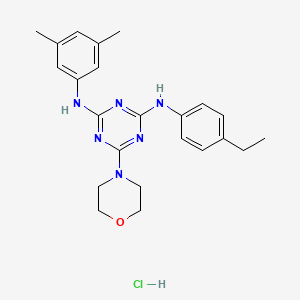
N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C23H29ClN6O and its molecular weight is 440.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H27ClN6O
- Molecular Weight : 442.9 g/mol
- CAS Number : 1179435-53-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazine Core : This is achieved through cyclization reactions involving cyanuric chloride and appropriate amines.
- Substitution Reactions : The introduction of dimethylphenyl and ethylphenyl groups occurs via nucleophilic aromatic substitution.
- Morpholino Group Addition : This step involves nucleophilic substitution using morpholine.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazine compounds exhibit notable anticancer activity. For instance:
- Compounds similar to N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine have shown superior antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer) cells when compared to imatinib, a well-known anticancer drug .
The IC50 values for some derivatives were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4f | MDA-MB-231 | 6.25 |
| 4k | MDA-MB-231 | 8.18 |
| Imatinib | MDA-MB-231 | 35.50 |
These findings suggest that compounds derived from the triazine structure can inhibit tumor growth effectively.
The mechanism by which N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of triazine derivatives in preclinical models:
- In Vivo Studies : Compound 4f demonstrated strong inhibitory effects on MDA-MB-231 tumor xenografts in vivo, indicating its potential for further development as an anticancer agent .
- Comparative Studies : Research comparing various triazine derivatives has shown that modifications in substituents significantly affect their biological activity and selectivity towards cancer cells .
特性
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.ClH/c1-4-18-5-7-19(8-6-18)24-21-26-22(25-20-14-16(2)13-17(3)15-20)28-23(27-21)29-9-11-30-12-10-29;/h5-8,13-15H,4,9-12H2,1-3H3,(H2,24,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOCIQDMETVUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













